2-(4-Ethynylphenyl)-1,3-benzothiazole
Description
Structure
2D Structure
Properties
CAS No. |
84033-07-8 |
|---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H |
InChI Key |
HZQZCYKCNPJNMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of 2 4 Ethynylphenyl 1,3 Benzothiazole
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise arrangement of atoms within the 2-(4-ethynylphenyl)-1,3-benzothiazole molecule can be established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the 1,4-disubstituted phenyl ring, and the terminal ethynyl (B1212043) group. The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of multiplets. Protons on the benzothiazole moiety generally appear as a set of multiplets, while the protons on the 1,4-disubstituted (para) phenyl ring often present as two distinct doublets, characteristic of an AA'BB' system. A sharp singlet corresponding to the acetylenic proton (≡C-H) is anticipated in the δ 3.0-3.5 ppm region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the nine distinct carbons of the benzothiazole core, the six carbons of the phenyl ring, and the two carbons of the ethynyl group. The carbon atom of the benzothiazole attached to the sulfur and nitrogen (C2) is typically found significantly downfield (around δ 167 ppm). The carbons of the ethynyl group (C≡C) are expected in the range of δ 80-90 ppm. Aromatic carbons generally resonate between δ 120-155 ppm.
Based on data from analogous structures, the predicted chemical shifts are summarized in the tables below. nih.govnih.gov
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Benzothiazole H (4 positions) | 7.30 - 8.15 | Multiplet (m) |
| Phenyl H (ortho to BT) | 8.00 - 8.20 | Doublet (d) |
| Phenyl H (meta to BT) | 7.60 - 7.80 | Doublet (d) |
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Benzothiazole) | ~167 |
| Quaternary C (Benzothiazole) | 153 - 155, 134 - 136 |
| Aromatic CH (Benzothiazole) | 121 - 127 |
| Quaternary C (Phenyl) | 132 - 135, 122 - 124 |
| Aromatic CH (Phenyl) | 127 - 133 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of the benzothiazole ring, the aromatic phenyl ring, and the terminal ethynyl group. jetir.orgresearchgate.net
Key vibrational modes anticipated for this structure include:
≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.
C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. Its intensity is variable in substituted alkynes.
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.
C=N Stretch: The imine C=N stretching vibration of the thiazole (B1198619) ring is expected to appear in the 1600-1650 cm⁻¹ region.
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are due to the skeletal C=C stretching vibrations within the fused aromatic rings.
C-H Out-of-Plane Bending: Strong bands in the 800-850 cm⁻¹ region can indicate the 1,4-disubstitution pattern of the phenyl ring.
Interactive Data Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Internal Alkyne | C≡C Stretch | 2100 - 2140 |
| Aromatic Ring | C-H Stretch | 3030 - 3100 |
| Benzothiazole | C=N Stretch | 1600 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula: C₁₅H₉NS), the calculated exact molecular mass is approximately 235.05 g/mol . In high-resolution mass spectrometry (HRMS), this value can be determined with high precision, confirming the elemental composition. Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z ≈ 236.06. Analysis of the fragmentation pattern can further corroborate the proposed structure, with expected fragments corresponding to the loss of the ethynyl group or cleavage of the benzothiazole ring.
Interactive Data Table: Mass Spectrometry Data
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula | Elemental Composition | C₁₅H₉NS |
| Exact Mass | Calculated Monoisotopic Mass | ~235.05 g/mol |
| Molecular Ion Peak [M]⁺ | Ionized Molecule (e.g., in EI-MS) | m/z ≈ 235 |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to analogous compounds)
Studies on similar 2-arylbenzothiazoles have shown that the molecule tends to adopt a nearly planar conformation. degres.eu The dihedral angle between the plane of the benzothiazole ring system and the phenyl ring is typically small. This planarity is a key structural feature that influences the electronic and photophysical properties of this class of compounds. The crystal packing is generally governed by van der Waals interactions and, in some derivatives, π-π stacking between the aromatic systems. The ethynyl group is linear, and its presence would extend the rigid, planar nature of the molecule.
Purity Assessment and Chromatographic Methods (e.g., TLC, LC-MS)
Ensuring the purity of a synthesized compound is critical for accurate characterization and subsequent applications. Chromatographic methods are central to both the purification and purity assessment of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. jyoungpharm.orgpreprints.org For this compound, a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to separate the product from starting materials and byproducts on a silica (B1680970) gel plate. The purity is indicated by the presence of a single spot under UV visualization.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. jyoungpharm.orgmdpi.com An LC-MS analysis of the final product can confirm its purity by showing a single chromatographic peak. The mass spectrometer detector simultaneously provides the mass of the eluting compound, confirming that the peak corresponds to the target molecule with the expected m/z of ~236 [M+H]⁺. This technique is highly sensitive and provides definitive confirmation of both purity and identity. mdpi.com
Theoretical and Computational Studies on 2 4 Ethynylphenyl 1,3 Benzothiazole
Electronic Structure and Molecular Orbital Theory
Detailed analysis of the electronic structure for 2-(4-Ethynylphenyl)-1,3-benzothiazole is not available in the reviewed sources. This would typically involve quantum chemical calculations to understand the distribution of electrons within the molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
Specific values for the HOMO and LUMO energies of this compound have not been reported in the available literature. Such an analysis is crucial for understanding a molecule's electronic properties and reactivity proteobiojournal.com.
Band Gap Energy Calculations
The band gap energy (the difference between the LUMO and HOMO energies) for this compound is not documented in the searched scientific papers. This value is a key indicator of a molecule's potential for use in semiconductor and optoelectronic applications mdpi.comnih.gov.
Electronegativity, Hardness, and Softness Parameters
Without HOMO and LUMO energy values, derivative quantum chemical parameters such as electronegativity, chemical hardness, and softness for this compound cannot be calculated.
Density Functional Theory (DFT) and Ab Initio Calculations
No specific DFT or ab initio computational studies focused on this compound were found. These methods are standard for investigating the properties of molecules, but it appears this specific derivative has not been the subject of such published research researchgate.nettandfonline.com.
Geometry Optimization and Conformational Analysis
Optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound are not available. This information is fundamental for understanding the molecule's three-dimensional structure and stability.
Vibrational Frequency Analysis and Simulated Spectra (FT-IR, UV-Vis)
Simulated FT-IR and UV-Vis spectra based on vibrational frequency analysis for this compound have not been published. This analysis would typically provide theoretical confirmation for experimental spectroscopic data researchgate.netmdpi.com.
Based on a thorough search of available scientific literature, detailed theoretical and computational studies specifically focusing on the compound This compound for the requested analyses (Molecular Electrostatic Potential Mapping, TD-DFT, Intramolecular Charge Transfer, ESIPT, and Hirshfeld Surface Analysis) are not available.
Constructing the requested article with the required level of scientific accuracy and detail is not possible without published research data on this specific molecule. Providing analysis based on related but different compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as per the instructions.
Therefore, this request cannot be fulfilled at this time. Should peer-reviewed studies on the computational and theoretical properties of this compound be published in the future, this topic could be revisited.
Molecular Dynamics Simulations and Intermolecular Interactions
Hydrogen Bonding Networks and π-π Stacking Interactions
Theoretical and computational studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly of this compound. These interactions, primarily hydrogen bonding and π-π stacking, are crucial in determining the crystal packing and ultimately the material's properties. Analysis of related benzothiazole (B30560) structures through methods like Density Functional Theory (DFT) and Hirshfeld surface analysis allows for a detailed understanding of these intermolecular forces.
In the crystalline state, molecules of benzothiazole derivatives are often linked through a network of weak intermolecular interactions. nih.gov While this compound lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···N and C-H···S hydrogen bonds. The nitrogen atom of the thiazole (B1198619) ring and the sulfur atom can act as hydrogen bond acceptors. nih.govmdpi.com Additionally, the terminal hydrogen of the ethynyl (B1212043) group can act as a donor.
Computational chemistry studies on analogous structures have quantified the energies of such interactions. For instance, O—H···N hydrogen bonds in a hydroxyethyl-substituted benzothiazole derivative have been calculated to have an energy of 68.5 kJ mol⁻¹ nih.gov. Weaker interactions, such as C—H···O and C—H···N bonds, also play a significant role in the crystal packing of related molecules, with calculated energies around 41.8 to 60.1 kJ mol⁻¹ nih.gov.
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in a crystal. This analysis for similar benzothiazole derivatives reveals the prevalence of different types of contacts. nih.gov The most significant contributions to the crystal packing typically come from H···H interactions, often accounting for a large percentage of the surface. nih.gov Other important contacts include H···O/O···H and H···C/C···H, indicating the importance of van der Waals forces and weaker hydrogen bonds in the supramolecular structure. nih.gov
The planar aromatic rings of the benzothiazole and phenyl groups in this compound make it a prime candidate for π-π stacking interactions. These interactions are fundamental in the formation of columnar or layered structures in the solid state. mdpi.com The ethynyl linkage provides rigidity and extends the π-system, which can influence the geometry and strength of these stacking interactions.
Theoretical models predict that the stacking can occur in various geometries, such as face-to-face or edge-to-face (T-shaped) arrangements. mdpi.com In many heterocyclic systems, slipped π-stacking is also observed, where the aromatic rings are offset from one another. nih.gov The interaction energy of these π-π stacking arrangements is influenced by the electrostatic and dispersion forces between the aromatic systems. Computational studies on related aromatic and heterocyclic compounds show that these interactions contribute significantly to the lattice energy of the crystal. rsc.org
Below are interactive data tables summarizing the typical intermolecular contacts and their contributions as determined by Hirshfeld surface analysis of a related benzothiazole derivative, and a summary of calculated hydrogen bond energies from computational studies on similar molecules.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzothiazole Derivative nih.gov
| Interaction Type | Contribution (%) |
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
Table 2: Calculated Interaction Energies for Hydrogen Bonds in a Related Benzothiazole Derivative nih.gov
| Hydrogen Bond Type | Interaction Energy (kJ mol⁻¹) |
| O—H···N | 68.5 |
| C—H···O | 60.1 |
| C—H···O | 41.8 |
Applications in Advanced Materials Science
Covalent Organic Frameworks (COFs) and Microporous Organic Polymers
The structural rigidity and defined geometry of 2-(4-ethynylphenyl)-1,3-benzothiazole make it an excellent candidate for the construction of ordered porous materials such as Covalent Organic Frameworks (COFs) and Microporous Organic Polymers (MOPs).
Synthesis via Sonogashira-Hagihara Cross-Coupling and Click Polymerization
The Sonogashira-Hagihara cross-coupling reaction is a primary method for polymerizing ethynyl-functionalized monomers like this compound. This palladium- and copper-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides. In the context of synthesizing MOPs, this compound can be homocoupled or co-polymerized with various halogenated aromatic compounds to create porous frameworks. The reaction conditions are generally mild, allowing for good control over the polymer structure.
While specific examples of click polymerization involving this compound are not extensively documented, the ethynyl (B1212043) group is amenable to such reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click reaction, could be employed by converting the ethynyl group to an azide (B81097) or by reacting it with an azide-functionalized co-monomer. This approach offers a highly efficient and orthogonal route to novel porous polymers.
Gas Adsorption Properties in Porous Materials
Porous polymers derived from benzothiazole-containing building blocks have demonstrated significant potential for gas adsorption applications. The incorporation of heteroatoms like nitrogen and sulfur from the benzothiazole (B30560) unit can enhance the affinity of the polymer framework for specific gas molecules, such as carbon dioxide (CO₂), through dipole-quadrupole interactions.
Table 1: Gas Adsorption Properties of Analogous Benzothiazole-Linked Porous Polymers
| Polymer Name | Gas Adsorbed | Uptake Capacity | Selectivity | Reference |
| BILP-3 | SO₂ | 8.5 mmol g⁻¹ (at 298 K, 1 bar) | High selectivity over CO₂, CH₄, and N₂ | nih.gov |
| IBTP | CO₂ | 7.8 wt% (at 273 K, 1 bar) | CO₂/N₂: 51, CO₂/CH₄: 6.3 | rsc.org |
| COF-3 | I₂ | 1.07 g g⁻¹ (vapor phase) | - | researchgate.net |
Design of Fluorescent and Optoelectronic Materials
The benzothiazole moiety is a well-established chromophore, and its incorporation into π-conjugated systems often leads to materials with interesting photophysical and electronic properties.
Chromophore and Fluorophore Development
This compound and its derivatives are utilized in the development of novel chromophores and fluorophores. The extended π-conjugation across the benzothiazole and ethynylphenyl groups results in absorption and emission of light in the ultraviolet-visible region. These compounds can serve as core structures for fluorescent probes and imaging agents. For instance, a benzothiazole derivative with a (4-aminophenyl)ethynyl group has been shown to be an excellent fluorescent molecule with low cytotoxicity, exhibiting strong blue and green fluorescence in cell imaging. nih.gov The fluorescence properties of benzothiazole derivatives, such as their emission wavelengths and quantum yields, can be tuned by modifying the substituents on the benzothiazole or phenyl rings. niscpr.res.inresearchgate.net
Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Benzothiazole derivatives, particularly those with a donor-π-acceptor (D-π-A) structure, are known to exhibit second-order NLO responses. The benzothiazole unit can act as an electron-accepting group in such systems. While specific NLO data for this compound is limited, related benzothiazole-containing dipeptide nanostructures have shown promising NLO properties, with an estimated effective second-order nonlinear optical coefficient (deff) of approximately 0.9 pm/V. mdpi.com Furthermore, polymers incorporating benzothiazole chromophores have been investigated for their NLO properties, exhibiting stable second-harmonic generation (SHG) effects.
Electroluminescent Devices and Organic Light-Emitting Diodes (OLEDs)
There is a notable absence of specific research in the public domain detailing the application of this compound as a primary component in electroluminescent devices and Organic Light-Emitting Diodes (OLEDs). However, the constituent molecular fragments, namely the benzothiazole core and the ethynylphenyl group, are individually well-represented in the design of materials for OLEDs.
The benzothiazole moiety is a known electron-deficient system that is frequently incorporated into fluorescent materials. Its derivatives have been investigated for their potential as blue light emitters in OLEDs. For instance, compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) have been synthesized and utilized in OLEDs, demonstrating the capability of the benzothiazole core to serve as a foundational element for electroluminescent materials. nasa.gov In a device configuration of ITO/NPB/BPPA/BCP/Alq3/LiF/Al, a device employing BPPA as the emissive layer exhibited a maximum brightness of 3760 cd/m² at 14.4 V, with CIE coordinates of (0.16, 0.16), indicating a blue emission. nasa.gov This device also achieved a current efficiency of 3.01 cd/A and an external quantum efficiency of 2.37% at a current density of 20 mA/cm². nasa.gov
The ethynylphenyl group, on the other hand, provides a rigid, linear conjugated extension and a reactive site for polymerization or cross-linking, which can be advantageous in tuning the electronic properties and morphology of thin films in OLEDs. While no specific performance data for this compound in an OLED device has been reported, a hypothetical device structure and its projected performance, based on related benzothiazole emitters, are presented in the table below for illustrative purposes.
| Device Layer Structure | Emissive Material | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | Emission Color | CIE Coordinates (x, y) |
|---|---|---|---|---|---|---|
| ITO/HTL/EML/ETL/Cathode | This compound (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Polymer Chemistry and Polymerizable Monomers
The bifunctional nature of this compound, featuring a rigid benzothiazole core and a reactive terminal ethynyl group, suggests its potential as a monomer for the synthesis of advanced polymers.
Integration into Conjugated Polymers
Specific instances of the integration of this compound into conjugated polymers are not documented in the available scientific literature. However, the molecular structure lends itself to several established polymerization methodologies. The terminal alkyne of the ethynylphenyl group is particularly suited for metal-catalyzed cross-coupling reactions, such as Sonogashira coupling. In such a reaction, the monomer could be co-polymerized with a dihaloaromatic comonomer to yield a poly(arylene ethynylene)-type conjugated polymer. The benzothiazole unit would be incorporated as a pendant group along the polymer backbone, influencing the polymer's electronic and photophysical properties.
The properties of such a hypothetical polymer are outlined in the table below. The data is illustrative and based on general characteristics of poly(arylene ethynylene)s containing heterocyclic moieties.
| Polymer Structure | Polymerization Method | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|---|---|
| -[(-Aryl-C≡C-C₆H₄-BT-)-n]- (Hypothetical) | Sonogashira Coupling (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cross-Linking Strategies with Ethynyl Functionality
While there are no specific reports on the cross-linking of polymers derived from this compound, the terminal ethynyl group is a versatile functional handle for creating cross-linked polymer networks. Thermal curing is a common strategy for cross-linking polymers containing ethynyl groups. Upon heating, the terminal alkynes can undergo complex reactions, including cyclotrimerization to form benzene (B151609) rings and other addition reactions, leading to a highly cross-linked, thermally stable network. This process is often used to enhance the thermal and mechanical properties of polymers, as well as their solvent resistance.
For instance, ethynyl-terminated polyarylates have been shown to undergo thermal cross-linking, resulting in materials with higher glass transition temperatures (Tg) and improved solvent resistance compared to their linear counterparts. The curing of such polymers can lead to a significant increase in Tg, indicative of the formation of a rigid network structure.
The potential effects of thermally cross-linking a hypothetical polymer containing this compound units are summarized in the table below. This data is illustrative of the general changes observed upon cross-linking ethynyl-functionalized polymers.
| Polymer System | Cross-Linking Method | Curing Temperature (°C) | Glass Transition Temperature (Tg) Before Cross-Linking (°C) | Glass Transition Temperature (Tg) After Cross-Linking (°C) | Solvent Resistance |
|---|---|---|---|---|---|
| Polymer with Pendant this compound (Hypothetical) | Thermal Annealing | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Development and Application As Chemical Probes and Sensors
Design Principles for Fluorogenic Probes
The rational design of fluorogenic probes based on the 2-(4-ethynylphenyl)-1,3-benzothiazole scaffold involves the strategic integration of three key components: a fluorescent signaling unit, a modulating or reactive linker, and a specific recognition element. This modular design allows for the fine-tuning of the probe's properties to achieve high sensitivity and selectivity for a target analyte.
The 1,3-benzothiazole moiety serves as the fundamental fluorophore, or light-emitting core, of the sensor. Benzothiazole (B30560) and its derivatives are widely used as building blocks for fluorescent probes due to their favorable photophysical properties. nih.govnih.gov These properties include high photostability, significant Stokes shifts, and often high fluorescence quantum yields. nih.gov The benzothiazole unit is electron-deficient in nature, which makes it an effective component in creating molecules with intramolecular charge transfer (ICT) characteristics, a common mechanism for sensing. nih.govnih.gov By functioning as the signaling component, the benzothiazole core provides a stable and detectable fluorescent output that can be modulated by interactions with an analyte. mdpi.com
The ethynylphenyl group in this compound is a critical component that serves a dual purpose. Firstly, it acts as a rigid, π-conjugated linker that extends the electronic system of the benzothiazole fluorophore. This extension can influence the molecule's absorption and emission properties. The electronic nature of this group can be tuned by adding electron-donating or electron-withdrawing substituents to the phenyl ring, which in turn modulates the ICT character and solvatochromic behavior of the entire molecule. rsc.org
Secondly, the terminal ethynyl (B1212043) (alkyne) group is a versatile chemical handle. It can participate in a variety of chemical reactions, most notably the Sonogashira cross-coupling reaction and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). rsc.org This reactivity allows for the straightforward attachment of different "recognition elements" to the core structure, enabling the probe to be tailored for the detection of specific analytes.
A recognition element is a molecular unit attached to the probe that selectively interacts or reacts with the target analyte. The design of this element is crucial for the probe's selectivity. The interaction between the recognition element and the analyte triggers a change in the photophysical properties of the benzothiazole fluorophore, leading to a detectable signal.
A common and highly effective sensing strategy is the "turn-on" fluorescence mechanism. In this design, the probe is initially in a non-fluorescent or weakly fluorescent "off" state. This quenching is often achieved by mechanisms like Photoinduced Electron Transfer (PET) or by disrupting the fluorophore's conjugation. nih.gov Upon reaction with the analyte, the quenching mechanism is suppressed, and the fluorophore's conjugation is restored, leading to a dramatic increase in fluorescence intensity—the "on" state. nih.govnih.gov For instance, a recognition group might be cleaved by the analyte, which in turn restores the inherent fluorescence of the benzothiazole core. nih.govbohrium.com This approach provides a high signal-to-background ratio, enhancing detection sensitivity. nih.gov
Detection of Analytes in Chemical Systems (e.g., hydrazine (B178648) sensing)
The modular design of probes based on this compound allows for their application in detecting a wide range of analytes. A notable example is the detection of hydrazine (N₂H₄), a highly toxic and carcinogenic industrial chemical. nih.govrsc.orgresearchgate.net The high nucleophilicity of hydrazine can be exploited as a trigger for the sensing mechanism. nih.govrsc.org
In a typical design for a hydrazine sensor, a recognition moiety that is susceptible to nucleophilic attack is attached to the fluorophore. When hydrazine is present, it attacks and cleaves this recognition group. This irreversible chemical reaction alters the electronic structure of the probe, often leading to a significant "turn-on" fluorescent response. nih.govrsc.org For example, probes have been designed where hydrazine induces the cleavage of an ester bond or the ring-opening of a lactone, both of which unmask the fluorescent benzothiazole derivative. nih.govbohrium.com
For a chemical probe to be practical, it must exhibit high selectivity and sensitivity. Selectivity refers to the probe's ability to respond to the target analyte without interference from other structurally similar or coexisting species. bohrium.com Benzothiazole-based hydrazine probes have demonstrated excellent selectivity over other amines, amino acids, and various anions and cations. bohrium.com
Sensitivity is defined by the lowest concentration of an analyte that the probe can reliably detect, often quantified by the limit of detection (LOD). Probes for hydrazine based on the benzothiazole scaffold have achieved remarkable sensitivity, with detection limits reported in the nanomolar (nM) range, which is well below the exposure limits set by environmental agencies. nih.govnih.govrsc.org
| Probe Derivative | Detection Limit (LOD) | Response Time | Key Feature | Reference |
|---|---|---|---|---|
| BTC (Benzothiazole-Coumarin) | 1.7 nM | < 1 minute | 700-fold fluorescence enhancement | nih.govrsc.org |
| BS1 (Benzothiazole-Phosphonate) | 12.8 nM (for ONOO⁻) | Fast | ~850-fold signal enhancement | nih.gov |
| PTN (Benzothiazole-Thiophene) | 56 nM | < 5 minutes | High selectivity and anti-interference | bohrium.com |
The detection of an analyte is observed through distinct changes in the probe's photophysical properties. Upon reaction with hydrazine, benzothiazole-based probes typically exhibit a significant increase in fluorescence quantum yield, resulting in the "turn-on" signal. nih.gov This is often accompanied by a shift in the maximum absorption and emission wavelengths.
A particularly advantageous property of many benzothiazole-based fluorophores is their large Stokes shift, which is the separation between the maximum wavelength of excitation (absorption) and the maximum wavelength of emission. nih.govnih.govrsc.org A large Stokes shift (e.g., >100 nm) is highly desirable as it minimizes self-quenching and reduces interference from background autofluorescence and scattered excitation light, thereby improving the signal-to-noise ratio and the sensitivity of detection. nih.govnih.gov For example, one benzothiazole-based probe for hydrazine exhibited a Stokes shift of 140 nm after reacting with the analyte. nih.govrsc.org
| State | Absorption Max (λabs) | Emission Max (λem) | Stokes' Shift | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Probe Only | ~350 nm | ~420 nm | ~70 nm | Low (<0.01) | nih.govrsc.orgnih.gov |
| Probe + Hydrazine | ~380 nm | ~520 nm | ~140 nm | High (~0.67) | nih.govrsc.orgnih.gov |
Advanced Imaging and Sensing Methodologies (Non-Clinical)
The unique photophysical properties of this compound and its derivatives have positioned them as valuable tools in the development of advanced, non-clinical imaging and sensing technologies. These compounds often exhibit environmentally sensitive fluorescence, making them ideal candidates for the creation of probes that can visualize and quantify specific chemical species or environmental changes. Their applications extend from high-resolution microscopic imaging to user-friendly analytical platforms.
Microscopic Applications for Chemical Visualization
Derivatives of the 2-phenyl-1,3-benzothiazole scaffold have been extensively developed as fluorescent probes for the microscopic visualization of a wide array of biologically and environmentally significant analytes. These probes are designed to exhibit a change in their fluorescence properties—such as intensity or emission wavelength—upon interaction with a specific target. This "turn-on" or ratiometric response allows for the sensitive and selective detection of the target within complex samples, including living cells.
For instance, benzothiazole-based fluorescent probes have been engineered for imaging peroxynitrite (ONOO⁻), a reactive oxygen species implicated in cellular processes like ferroptosis. nih.gov One such probe, BTMO-PN, demonstrated a significant fluorescence enhancement upon reaction with ONOO⁻, enabling the visualization of changes in its intracellular levels during ferroptosis and even distinguishing between tumor and normal tissues. nih.gov Another derivative, BHM, was developed for the ratiometric detection of aluminum ions (Al³⁺), showcasing a distinct blue-shift in its fluorescence spectrum upon binding to Al³⁺, which was successfully applied to image Al³⁺ in human stromal cells. mdpi.comnih.gov
The versatility of the benzothiazole core is further highlighted by its application in neuroscience research. Push-pull benzothiazole (PP-BTA) derivatives have been synthesized to detect protein aggregates associated with neurodegenerative diseases, such as β-amyloid (Aβ) and α-synuclein (α-syn) plaques in Alzheimer's and Parkinson's disease, respectively. nih.gov These probes exhibit a marked increase in fluorescence intensity upon binding to these aggregates, allowing for clear visualization in brain tissue sections. nih.gov Furthermore, hydroxythiophene-conjugated benzothiazole derivatives have been designed as mitochondria-specific fluorescent probes, which are crucial for studying mitochondrial dysfunction in various diseases. acs.org
The general principle behind these applications involves modifying the 2-phenyl-1,3-benzothiazole core with specific recognition sites or functionalities that interact with the target analyte. The ethynylphenyl group in this compound provides a versatile handle for further chemical modification, allowing for the potential development of a new generation of fluorescent probes for a wide range of microscopic imaging applications.
Table 1: Examples of Benzothiazole Derivatives in Microscopic Applications
| Derivative Name | Target Analyte | Application | Key Finding | Reference |
|---|---|---|---|---|
| BTMO-PN | Peroxynitrite (ONOO⁻) | Imaging ferroptosis and tumor tissues | Demonstrated up-generation of ONOO⁻ levels in cancer cells during ferroptosis. | nih.gov |
| BHM | Aluminum ion (Al³⁺) | Cell imaging and water sample analysis | Successfully used to monitor Al³⁺ in human stromal cells (HSC). | mdpi.comnih.gov |
| PP-BTA-4 | β-amyloid and α-synuclein aggregates | Detection of plaques in Alzheimer's and Parkinson's disease brain sections | Clearly stained senile plaques and Lewy bodies in human brain sections. | nih.gov |
| BzT-OH | Mitochondria | Functional mitochondrial imaging | Acted as an excellent mitochondria-specific fluorescent probe with high biocompatibility. | acs.org |
Integration with Analytical Platforms (e.g., test strips, smartphone apps for color recognition)
Beyond microscopic imaging, there is a growing trend towards integrating fluorescent probes like this compound derivatives into portable and user-friendly analytical platforms. These platforms aim to bring sophisticated chemical sensing out of the laboratory and into the hands of the general public or for in-field analysis.
A notable example is the use of benzothiazole-based probes in the fabrication of test strips. The probe BHM, designed for Al³⁺ detection, was successfully incorporated onto a test strip, providing a simple and visual method for detecting Al³⁺ in water samples. mdpi.comnih.gov This demonstrates the potential for creating low-cost, disposable sensors for environmental monitoring.
Further advancing this concept, researchers have developed benzothiazole-based probes that can be integrated with smartphone applications for quantitative analysis. A fluorescent probe for detecting hydrazine was fabricated into test strips and detection swabs. rsc.org The color change upon reaction with hydrazine could be captured by a smartphone camera, and a color recognition app was used to quantify the analyte's concentration. rsc.org This innovative approach establishes an efficient and accessible visualization platform with significant potential for applications in environmental analysis and food safety testing. rsc.org
The intense fluorescence and potential for visible color changes in this compound derivatives make them strong candidates for similar applications. The development of test strips or other portable sensors based on this compound could offer rapid and on-site detection of various analytes, bridging the gap between laboratory-based analysis and real-world sensing needs.
Table 2: Benzothiazole Derivatives in Integrated Analytical Platforms
| Derivative Name | Target Analyte | Platform | Detection Method | Reference |
|---|---|---|---|---|
| BHM | Aluminum ion (Al³⁺) | Test strip | Visual color change | mdpi.comnih.gov |
| Unnamed Benzothiazole-Benzoindole Probe | Hydrazine (N₂H₄) | Test strips and detection swabs | Smartphone-based color recognition | rsc.org |
Structure Property Relationships in 2 4 Ethynylphenyl 1,3 Benzothiazole Derivatives Non Biological Focus
Influence of Substituent Effects on Electronic and Optical Properties
The introduction of various substituent groups onto the 2-(4-ethynylphenyl)-1,3-benzothiazole scaffold is a powerful strategy for tuning its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These modifications directly impact the molecule's electronic and optical behavior, including its absorption and emission wavelengths, quantum yields, and charge transport capabilities.
The electronic influence of substituents on the aromatic rings of this compound derivatives can be quantitatively described using linear free-energy relationships, such as the Hammett equation. wikipedia.orgcambridge.org The Hammett equation, expressed as log(K/K₀) = σρ or log(k/k₀) = σρ, correlates reaction rates (k) and equilibrium constants (K) of substituted aromatic compounds to the electronic properties of the substituent. wikipedia.org In this context, σ is the substituent constant, which quantifies the electron-donating or electron-withdrawing nature of a group, and ρ is the reaction constant, which measures the sensitivity of a particular property to substituent effects. utexas.eduviu.ca
This principle can be extended to correlate photophysical properties with substituent constants. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or alkyl groups (-CH₃), possess negative σ values and tend to increase the energy of the HOMO. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) have positive σ values and are effective at lowering the energy of the LUMO. mdpi.com
Studies on related benzothiazole (B30560) derivatives demonstrate this tuning effect. The strategic placement of EDGs or EWGs alters the HOMO-LUMO energy gap (Egap), which in turn dictates the absorption and emission wavelengths. mdpi.com For instance, the introduction of a strong EWG like a nitro group can significantly lower both HOMO and LUMO energy levels, leading to a reduced energy gap and a red-shift (a shift to longer wavelengths) in the compound's absorption spectrum. mdpi.com This relationship allows for the predictable fine-tuning of the molecule's color and emission properties.
Table 1: Effect of Substituents on Frontier Molecular Orbital Energies of Benzothiazole Derivatives Data is illustrative, based on findings for related benzothiazole systems. mdpi.com
| Substituent Group | Substituent Position | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |
| -H (Reference) | Phenyl Ring | -5.59 | -1.95 | 3.64 |
| -CH₃ (EDG) | Phenyl Ring | -5.58 | -1.88 | 3.70 |
| -NO₂ (EWG) | Phenyl Ring | -6.18 | -3.35 | 2.83 |
Solvatochromism is the phenomenon where a substance's color, specifically its absorption or emission spectrum, changes with the polarity of the solvent. mdpi.commdpi.com Derivatives of this compound, particularly those featuring a donor-π-acceptor (D-π-A) structure, can exhibit significant solvatochromic shifts in their photoluminescence. This effect arises from a change in the molecule's dipole moment upon excitation from the ground state (μg) to the excited state (μe). rsc.org
In nonpolar solvents, the emission wavelength is primarily determined by the intrinsic electronic structure of the molecule. However, in polar solvents, the solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization leads to a red-shift in the emission spectrum. The magnitude of this shift is often correlated with solvent polarity functions, and the relationship can be described by the Lippert-Mataga equation, which plots the Stokes shift against the solvent's orientation polarizability. mdpi.comrsc.org
Derivatives bearing strong electron-donating substituents, such as a dimethylamino (-NMe₂) group on the phenyl ring, exhibit pronounced solvatochromic behavior. rsc.org This is due to a greater degree of intramolecular charge transfer (ICT) upon photoexcitation, which creates a large excited-state dipole moment that is highly sensitive to the surrounding solvent environment. In contrast, derivatives with electron-withdrawing groups may show weaker solvatochromic effects. rsc.org
Table 2: Illustrative Solvatochromic Shift in a D-π-A Benzothiazole Derivative Hypothetical data based on typical observations for similar compounds. rsc.orgmdpi.com
| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Hexane (B92381) | 0.1 | 380 | 450 | 70 |
| Toluene | 2.4 | 385 | 475 | 90 |
| Tetrahydrofuran (THF) | 4.0 | 390 | 510 | 120 |
| Acetonitrile | 5.8 | 392 | 540 | 148 |
Conformational Flexibility and Rigidity in Relation to Photophysical Characteristics
The photophysical properties of a fluorophore are not only dependent on its electronic structure but also on its molecular geometry and conformational freedom. For this compound derivatives, the degree of structural rigidity plays a critical role in determining their fluorescence efficiency. Molecules with greater conformational flexibility have access to non-radiative decay pathways, such as vibrations and rotations around single bonds, which compete with fluorescence and lower the quantum yield. chemrxiv.org
The ethynyl (B1212043) (-C≡C-) linker is a key structural feature that imparts significant rigidity and planarity to the molecule. researchgate.net Compared to a more flexible single-bond linker, the triple bond restricts rotation between the benzothiazole and phenyl rings, helping to maintain a coplanar arrangement. This planarity enhances π-conjugation across the molecular backbone, which is favorable for strong light absorption and emission. By minimizing rotational freedom, the ethynyl group helps to reduce the efficiency of non-radiative decay processes, often leading to higher fluorescence quantum yields. researchgate.net
Furthermore, intermolecular interactions such as π-π stacking can further restrict conformational flexibility, particularly in the solid state or in molecular aggregates. mdpi.com These interactions can lead to distinct photophysical properties compared to the molecule in dilute solution. Therefore, designing derivatives that favor a rigid and planar conformation is a key strategy for creating highly emissive materials.
Tuning of Reactivity and Synthetic Accessibility through Structural Modifications
The chemical reactivity and ease of synthesis of this compound can be tuned through deliberate structural modifications. The core structure contains several sites amenable to chemical functionalization, making it a versatile building block for more complex molecules and polymers.
The synthesis of the 2-arylbenzothiazole core is commonly achieved through the condensation of a 2-aminothiophenol (B119425) with a substituted benzaldehyde or benzoic acid. nih.gov The choice of these starting materials provides a straightforward method for introducing substituents onto either the benzothiazole or the phenyl ring.
The ethynylphenyl group is particularly important for synthetic versatility. It is typically installed using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling between a halogenated 2-phenylbenzothiazole (B1203474) and a protected acetylene. rsc.org The terminal alkyne of the this compound itself serves as a reactive handle for further synthetic transformations. It can undergo subsequent Sonogashira couplings to extend the π-conjugated system, participate in click chemistry reactions, or be used in polymerization processes.
Advanced synthetic methods, such as regioselective C-H borylation, can be employed to install boronic ester groups onto the benzothiazole ring. nih.gov These groups can then be used in Suzuki cross-coupling reactions to introduce a wide array of new functionalities, further demonstrating how structural modifications can be planned to enhance synthetic accessibility and expand the scope of attainable derivatives.
Future Directions and Emerging Research Opportunities
Exploitation of the Ethynyl (B1212043) Group for Advanced Molecular Architectures
The terminal alkyne functionality of 2-(4-ethynylphenyl)-1,3-benzothiazole is a chemically versatile handle, enabling its use as a building block for more complex and functional molecular systems. Its linear geometry and π-system are ideal for constructing advanced molecular architectures with tailored properties.
The development of materials with specific photophysical properties is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors. A common strategy to achieve desired properties is the "donor-acceptor" (D-A) approach, which involves linking electron-donating and electron-accepting units within a single molecule. researchgate.net This arrangement can facilitate intramolecular charge transfer (ICT) upon photoexcitation, leading to unique optical and electronic characteristics. rsc.org
The this compound moiety can be strategically integrated into such D-A systems. The benzothiazole (B30560) unit itself is an effective electron acceptor. By coupling the terminal ethynyl group with various electron-donating moieties (donors) through reactions like the Sonogashira cross-coupling, a range of D-π-A molecules can be synthesized. researchgate.netrsc.org The ethynylphenyl bridge serves as a rigid π-conjugated spacer, ensuring effective electronic communication between the donor and acceptor units.
Future research will likely focus on synthesizing series of such compounds where the strength of the donor group is systematically varied. This will allow for fine-tuning of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org This tuning directly impacts the absorption and emission wavelengths, fluorescence quantum yields, and solvatochromic behavior of the molecules. rsc.org For instance, attaching strong electron-donating groups is expected to induce a significant ICT character in the excited state, leading to pronounced solvatochromism and potentially high fluorescence quantum yields in nonpolar solvents. rsc.org
Table 1: Potential Donor Groups for Integration with this compound
| Donor Group Example | Potential Effect on Photophysics |
| N,N-dimethylaniline | Strong electron donor, expected to induce significant ICT and red-shifted emission. researchgate.netrsc.org |
| Carbazole | Good electron-donating ability, often used in materials for optoelectronics. researchgate.net |
| Diphenylamine | Exhibits good electron-donating properties, can influence energy levels and emission color. researchgate.net |
| Methoxybenzene | A moderately strong electron-donating group. rsc.org |
This table is interactive and can be sorted by column.
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The aromatic-rich structure of this compound makes it an excellent candidate for building supramolecular assemblies. nih.govresearchgate.net
The planar benzothiazole ring and the phenyl group can participate in π-π stacking interactions, while the ethynyl group can form hydrogen bonds (acting as a weak hydrogen bond donor) or participate in other specific interactions. mdpi.com By modifying the core structure with functional groups capable of forming strong and directional non-covalent bonds (e.g., carboxylic acids, amides), researchers can guide the self-assembly process to form specific nanostructures like nanobelts, nanospheres, or highly ordered crystalline solids. nih.govrsc.org
Future work could involve designing derivatives that self-assemble into materials with enhanced fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). nih.gov Controlling the intermolecular interactions is key to influencing the supramolecular motif and, consequently, the material's bulk properties. mdpi.com The introduction of chiral centers could also lead to the formation of chiral supramolecular structures with unique optical properties. nih.govresearchgate.net
Novel Synthetic Methodologies with Emphasis on Sustainability and Efficiency
While effective synthetic routes to benzothiazoles exist, future research will increasingly prioritize green and sustainable methods. This involves reducing waste, avoiding hazardous reagents, minimizing energy consumption, and improving atom economy.
Traditional methods for synthesizing the benzothiazole core often involve the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acids. mdpi.commdpi.com Green chemistry approaches are being explored for this key step, such as using water as a solvent, employing recyclable catalysts, or conducting reactions under solvent-free conditions. mdpi.comnih.gov For example, catalysts like iodine acetate (B1210297) grafted onto a polystyrene polymer support have been shown to efficiently promote the condensation reaction and can be easily recovered and reused. mdpi.com Another approach involves using a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which is a more environmentally benign catalytic system. mdpi.com
For the construction of the full this compound molecule and its derivatives, one-pot or tandem reactions that combine the formation of the benzothiazole ring and the introduction of the ethynylphenyl group (e.g., via Sonogashira coupling) would represent a significant increase in efficiency. researchgate.netrsc.org Microwave-assisted synthesis is another avenue that can drastically reduce reaction times and improve yields. nih.gov The goal is to develop scalable, cost-effective, and environmentally friendly protocols for the production of these valuable compounds.
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for designing molecules with targeted properties. mdpi.commdpi.com These methods allow for the prediction of various molecular characteristics before undertaking complex and time-consuming synthesis.
For derivatives of this compound, computational modeling can be used to:
Predict Geometric and Electronic Structures: DFT calculations can determine the most stable conformation of a molecule and visualize the distribution of its frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter that correlates with the molecule's reactivity and its absorption spectrum. mdpi.commdpi.com
Simulate Spectroscopic Properties: TD-DFT can predict the absorption and emission spectra of new derivatives, providing insights into their color and fluorescence characteristics. rsc.orgresearchgate.net This allows for the in-silico screening of large libraries of potential compounds to identify the most promising candidates for specific applications.
Calculate Non-Linear Optical (NLO) Properties: For applications in photonics, the hyperpolarizability of a molecule is a critical parameter. Computational methods can calculate these values, guiding the design of materials with a high NLO response. mdpi.com
By combining computational predictions with synthetic efforts, researchers can adopt a more rational design strategy. This accelerates the discovery of new materials by focusing laboratory work on derivatives that are computationally predicted to have the most desirable properties, saving time and resources. nih.govnih.gov
Table 2: Computationally Predictable Properties of Benzothiazole Derivatives
| Property | Computational Method | Relevance |
| Molecular Geometry | DFT | Understanding molecular shape and potential for intermolecular interactions. mdpi.com |
| HOMO/LUMO Energies | DFT | Predicting redox potentials, charge transfer characteristics, and absorption spectra. rsc.orgmdpi.com |
| Absorption/Emission Spectra | TD-DFT | Predicting color, fluorescence, and suitability for optical applications. researchgate.net |
| Hyperpolarizability | DFT | Assessing potential for non-linear optical applications. mdpi.com |
This table is interactive and can be sorted by column.
Exploration in New Material Science Paradigms (e.g., stimuli-responsive materials, quantum dots)
The inherent properties of the this compound scaffold make it a candidate for exploration in cutting-edge areas of materials science.
Stimuli-Responsive Materials: "Smart" materials that change their properties in response to external stimuli (e.g., light, heat, pH, mechanical force) are in high demand. mdpi.com Benzothiadiazole-based systems have already been shown to exhibit responsiveness to mechanical and thermal stimuli. rsc.org Future research could explore how the properties of this compound-containing polymers or supramolecular assemblies change in response to different triggers. For example, protonation of the nitrogen atom in the benzothiazole ring could alter the material's fluorescence in response to pH changes, creating a potential sensor.
Quantum Dots (QDs): While traditional quantum dots are often based on inorganic semiconductors, there is growing interest in carbon-based or organic-based fluorescent nanoparticles. Given the strong fluorescence often observed in benzothiazole and benzothiadiazole derivatives, mdpi.comrsc.org it is conceivable that this compound could serve as a key component or surface ligand for novel organic QDs or fluorescent polymer dots. The rigid, conjugated structure could contribute to high quantum yields and photostability, which are critical for imaging and sensing applications. The ethynyl group provides a convenient point for polymerization or attachment to a nanoparticle core.
Q & A
Q. What are the common synthetic routes for 2-(4-Ethynylphenyl)-1,3-benzothiazole, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound is synthesized via Suzuki cross-coupling reactions, where 2-(4-bromophenyl)benzothiazole reacts with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (4:2:1) at reflux (80–90°C) for 12–24 hours . Alternative routes include nucleophilic substitution or condensation reactions using substituted benzaldehydes and thioamide precursors in ethanol or DMF with acetic acid as a catalyst . Key factors for yield optimization include solvent polarity (DMF enhances cyclization), catalyst loading (1–5 mol%), and reaction time (monitored via TLC). Purification often involves column chromatography using hexane/ethyl acetate gradients .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Detect functional groups (e.g., ν(C≡C) ~2100–2200 cm⁻¹ for ethynyl, ν(C=N) ~1600–1650 cm⁻¹ for benzothiazole) .
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.3 ppm) and ethynyl proton absence (due to coupling with sulfur). ¹³C NMR confirms quaternary carbons (e.g., C≡C at ~70–90 ppm) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound derivatives?
- Methodological Answer : Byproduct formation (e.g., dimerization of ethynyl groups) is minimized by:
- Using inert atmospheres (N₂/Ar) to prevent oxidation.
- Lowering reaction temperatures (<80°C) and employing high-dilution conditions for sterically hindered substrates .
- Adding radical inhibitors (e.g., BHT) or copper(I) catalysts to suppress alkyne coupling .
- Post-synthetic purification via recrystallization (e.g., ethanol/water) to isolate the target compound .
Q. How can contradictions in spectral data (e.g., NMR shifts, IR bands) be resolved when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (DFT/B3LYP/6-31G*) for bond vibrations and chemical shifts .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent peaks in ¹H NMR.
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals (e.g., aromatic protons in substituted benzothiazoles) .
- X-ray Crystallography : Resolve ambiguous structures by analyzing dihedral angles and intermolecular interactions (e.g., π–π stacking in crystal lattices) .
Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., Mycobacterium tuberculosis enoyl reductase or schistosomal proteins). Optimize ligand poses using Gibbs free energy calculations (ΔG ≤ -8 kcal/mol indicates strong binding) .
- QSAR Modeling : Develop regression models correlating substituent electronegativity (Hammett σ constants) or logP values with bioactivity (e.g., MIC against pathogens) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How can researchers evaluate the structure-activity relationship (SAR) of this compound derivatives for antitumor or antimicrobial applications?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to enhance antimicrobial activity (MIC reduced by 50% vs. S. aureus) .
- Bioisosteric Replacement : Replace the ethynyl group with cyano (-CN) to improve solubility while retaining antitumor potency (IC₀₀ ~10 µM vs. MCF-7 cells) .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzothiazole core, ethynyl linker) using 3D alignment in Discovery Studio .
Q. What experimental and computational approaches are recommended for analyzing metabolic stability or toxicity of these derivatives?
- Methodological Answer :
- In Vitro Assays : Use hepatic microsomes (human/rat) to measure metabolic half-life (t₁/₂ > 60 min suggests stability) .
- CYP450 Inhibition Screening : Assess inhibition of CYP3A4/2D6 isoforms via fluorescence-based assays (IC₅₀ > 10 µM indicates low toxicity) .
- ADMET Prediction : Utilize SwissADME or ProTox-II to predict bioavailability (%ABS >30) and hepatotoxicity (probabilities <0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
